molecular formula C24H24Cl2N2O3S B11769573 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11769573
M. Wt: 491.4 g/mol
InChI Key: YPXSKGGUNSCASV-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a benzo[b]thiophene derivative with a chloro-substituted aniline derivative under specific conditions such as the presence of a base and a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its anti-cancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-N-cyclohexylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24Cl2N2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

3-chloro-N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H24Cl2N2O3S/c1-31-19-12-11-15(25)13-18(19)27-21(29)14-28(16-7-3-2-4-8-16)24(30)23-22(26)17-9-5-6-10-20(17)32-23/h5-6,9-13,16H,2-4,7-8,14H2,1H3,(H,27,29)

InChI Key

YPXSKGGUNSCASV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2CCCCC2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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